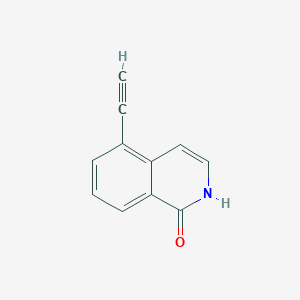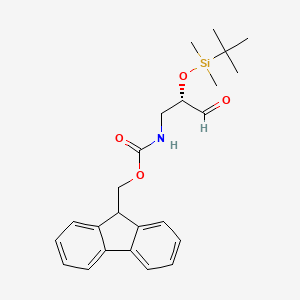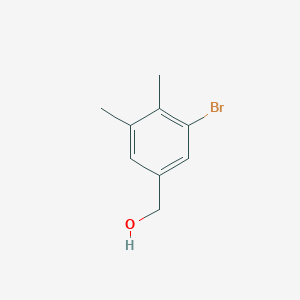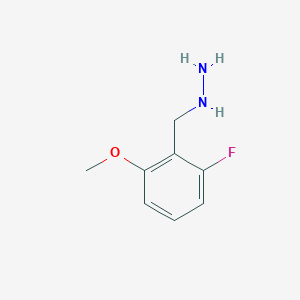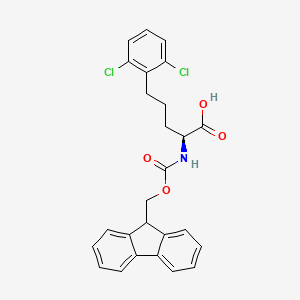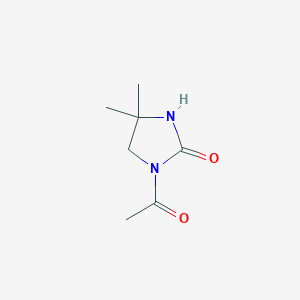
1-Acetyl-4,4-dimethylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4,4-dimethylimidazolidin-2-one is a heterocyclic compound with the molecular formula C7H12N2O2 It is a derivative of imidazolidinone and is characterized by the presence of an acetyl group and two methyl groups attached to the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetyl-4,4-dimethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylethylenediamine with phosgene. This reaction produces 1,3-dimethyl-2-imidazolidinone, which can then be acetylated to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The acetyl group or the methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds .
Scientific Research Applications
1-Acetyl-4,4-dimethylimidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-acetyl-4,4-dimethylimidazolidin-2-one involves its interaction with specific molecular targets. The acetyl and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A closely related compound with similar structural features but lacking the acetyl group.
Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone structure.
Uniqueness
1-Acetyl-4,4-dimethylimidazolidin-2-one is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-acetyl-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-4-7(2,3)8-6(9)11/h4H2,1-3H3,(H,8,11) |
InChI Key |
QEZXAMORNQOKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(NC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


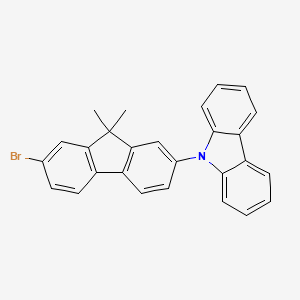
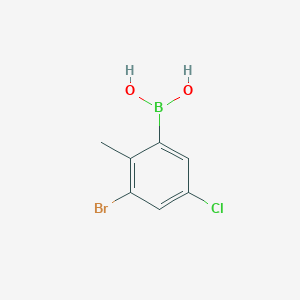
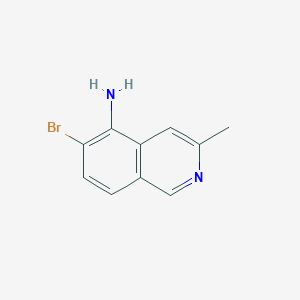

![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12827557.png)
